molecular formula C18H24N2O11 B562195 5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester CAS No. 59694-35-8

5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Cat. No.: B562195
CAS No.: 59694-35-8
M. Wt: 444.393
InChI Key: LTSBWQNHBHAHAW-UHFFFAOYSA-N
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Description

“5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including acetamino, hydroxy, nitro, phenoxy, and carboxylic acid ester groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tetrahydro-pyran ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy ketone, under acidic conditions.

    Introduction of the nitro-phenoxy group: This step may involve the nucleophilic substitution of a halogenated phenol with a nitro group.

    Acetylation and hydroxylation:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxy groups.

    Reduction: Formation of amino derivatives from the nitro group.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery due to its multiple functional groups.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester: Lacks the 1,2,3-trihydroxy-propyl group.

    5-Acetamino-4-hydroxy-2-(4-amino-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester: Has an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in “5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O11/c1-9(22)19-14-12(23)7-18(17(26)29-2,31-16(14)15(25)13(24)8-21)30-11-5-3-10(4-6-11)20(27)28/h3-6,12-16,21,23-25H,7-8H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBWQNHBHAHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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